Cas no 76738-75-5 ((+)-Anymol)

(+)-Anymol 化学的及び物理的性質
名前と識別子
-
- (-)-(1'S,2R)-alpha-bisabolol
- (-)-(1'S,6R,S)-alpha-Bisabolol
- (-)-(4S,8R)-8-epi-alpha-bisabolol
- (-)-(4S,8R)-epi-alpha-Bisabolol
- (-)-anymol
- (+)-6S,7R-alpha-Bisabolol
- alpha-bisabolol
- beta-Bisabolol
- Bisabolol
- dragosantol
- NSC606842
- (+)-EPI-.ALPHA.-BISABOLOL
- RGZSQWQPBWRIAQ-GJZGRUSLSA-N
- alpha-Bisabolol, (+)-epi-
- R-bisabolol
- alpha -Bisabolol
- Q27137086
- 76738-75-5
- (+)-epi-alpha-Bisabolol [MI]
- UNII-U799YDE8BR
- C20479
- SCHEMBL1245143
- CHEBI:68658
- 3-Cyclohexene-1-methanol, alpha,4-dimethyl-alpha-(4-methyl-3-penten-1-yl)-, (alphaS,1R)-
- CHEMBL519167
- (+)-EPI-.ALPHA.-BISABOLOL [MI]
- U799YDE8BR
- 6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol
- (S)-6-Methyl-2-((R)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol
- AKOS025295411
- (+)-epi-alpha-bisabolol
- (+)-anymol
- 3-CYCLOHEXENE-1-METHANOL, .ALPHA.,4-DIMETHYL-.ALPHA.-(4-METHYL-3-PENTEN-1-YL)-, (.ALPHA.S,1R)-
- (2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
- 515-69-5
- .ALPHA.-BISABOLOL, (+)-EPI-
- D88898
- 7-epi-.alpha.-Bisabolol
- (2S)-6-Methyl-2-((1R)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol
- (+)-Anymol
-
- インチ: InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1
- InChIKey: RGZSQWQPBWRIAQ-GJZGRUSLSA-N
- ほほえんだ: CC1=CCC(CC1)C(C)(CCC=C(C)C)O
計算された属性
- せいみつぶんしりょう: 222.198365449g/mol
- どういたいしつりょう: 222.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(+)-Anymol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A697863-10mg |
(+)-Anymol |
76738-75-5 | 10mg |
$ 1442.00 | 2023-04-19 | ||
TRC | A697863-5mg |
(+)-Anymol |
76738-75-5 | 5mg |
$ 741.00 | 2023-04-19 | ||
TRC | A697863-1mg |
(+)-Anymol |
76738-75-5 | 1mg |
$ 181.00 | 2023-04-19 | ||
TRC | A697863-2.5mg |
(+)-Anymol |
76738-75-5 | 2.5mg |
$ 397.00 | 2023-04-19 |
(+)-Anymol 関連文献
-
2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
(+)-Anymolに関する追加情報
Introduction to (+)-Anymol (CAS No. 76738-75-5)
(+)-Anymol (CAS No. 76738-75-5) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural and functional properties. This compound is a chiral molecule, which means it exists in two enantiomeric forms, one of which is the (+)-anymol form. The enantiomeric purity of (+)-anymol is crucial for its biological activity and potential therapeutic applications.
The chemical structure of (+)-Anymol is characterized by a complex arrangement of carbon atoms, including multiple chiral centers. This intricate structure contributes to its diverse biological activities, making it a valuable subject for research in various scientific disciplines. Recent studies have highlighted the potential of (+)-anymol in several areas, including anti-inflammatory, antioxidant, and neuroprotective effects.
In the context of anti-inflammatory research, (+)-Anymol has shown promising results in reducing inflammation in both in vitro and in vivo models. Studies have demonstrated that (+)-anymol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that (+)-anymol may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antioxidant properties of (+)-Anymol have also been extensively studied. Research has shown that (+)-anymol can effectively scavenge free radicals and prevent oxidative damage to cellular components. This property is particularly important in the context of aging and age-related diseases, where oxidative stress plays a significant role. The ability of (+)-anymol to protect cells from oxidative damage has led to its consideration as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory and antioxidant activities, (+)-Anymol has been investigated for its neuroprotective effects. Studies have shown that (+)-anymol can protect neurons from damage caused by various stressors, including oxidative stress and excitotoxicity. This neuroprotective effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and death. These findings suggest that (+)-anymol may have potential applications in the treatment of neurodegenerative diseases.
The pharmacological profile of (+)-Anymol has been further explored through clinical trials and preclinical studies. These studies have provided valuable insights into the safety and efficacy of (+)-anymol as a therapeutic agent. For instance, preclinical studies have demonstrated that (+)-anymol can be administered orally or intravenously without significant adverse effects, suggesting its potential for use in various clinical settings.
The synthesis and purification of (+)-Anymol are critical steps in ensuring its enantiomeric purity and biological activity. Various synthetic routes have been developed to produce (+)-anymol with high enantiomeric purity. These methods often involve chiral catalysts or chiral auxiliaries to achieve the desired stereochemical outcome. The development of efficient synthetic methods has facilitated the production of sufficient quantities of (+)-anymol for both research and potential commercial applications.
In conclusion, (+)-Anymol (CAS No. 76738-75-5) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its biological activities, the future prospects for (+)-anymol as a therapeutic agent appear promising.
76738-75-5 ((+)-Anymol) 関連製品
- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)
- 2549031-94-7(4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 2229048-11-5(3-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2,2-difluoropropanoic acid)
- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)
- 1303973-00-3((3-fluoro-4-piperidyl)methanol)
- 2649077-63-2(1H-Isoindol-3-amine, 6-bromo-)
- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)




